![molecular formula C10H14ClNO2S B7588096 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid, also known as Gabapentin, is a medication that is primarily used to treat seizures and neuropathic pain. It was first approved by the US Food and Drug Administration (FDA) in 1993. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. Gabapentin is a synthetic compound that has a similar structure to GABA, but it is not a GABA agonist.
作用機序
The exact mechanism of action of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid is not fully understood. However, it is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters, such as glutamate, and increases the release of inhibitory neurotransmitters, such as GABA. This results in a decrease in neuronal excitability and a reduction in pain perception.
Biochemical and Physiological Effects:
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain and spinal cord, which can lead to sedation and relaxation. It also reduces the release of glutamate, which is an excitatory neurotransmitter that can cause pain and seizures. 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has been shown to have a low potential for abuse and addiction, which makes it a safer alternative to other medications that are commonly used to treat seizures and neuropathic pain.
実験室実験の利点と制限
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. It has a low potential for abuse and addiction, which makes it a safer alternative to other medications that are commonly used to treat seizures and neuropathic pain. However, 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid can have side effects, such as dizziness, drowsiness, and nausea, which can affect the results of lab experiments. It is also important to consider the dosage and administration of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid when conducting lab experiments.
将来の方向性
There are several future directions for the research on 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid. One potential area of research is the use of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid in the treatment of anxiety disorders and bipolar disorder. Another potential area of research is the development of new formulations of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid that can be administered more easily and have fewer side effects. Additionally, there is a need for further research on the mechanism of action of 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid and its effects on the central nervous system. Overall, 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has the potential to be a valuable medication for the treatment of a variety of neurological and psychiatric disorders.
合成法
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid is synthesized by the reaction of 1,4-butanediol and cyanoacetic acid in the presence of a base. The resulting product is then treated with hydrochloric acid to produce 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid. This synthesis method is relatively simple and can be performed on a large scale.
科学的研究の応用
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has been extensively studied for its anticonvulsant and analgesic properties. It has been shown to be effective in the treatment of epilepsy, postherpetic neuralgia, diabetic neuropathy, and other neuropathic pain syndromes. 4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid has also been studied for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome.
特性
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-12(6-2-3-10(13)14)7-8-4-5-9(11)15-8/h4-5H,2-3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAGIBFAPQZFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
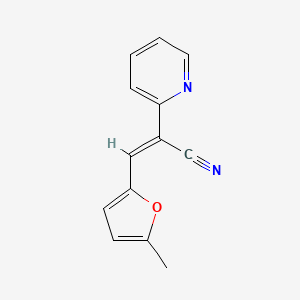

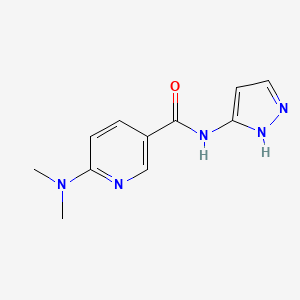
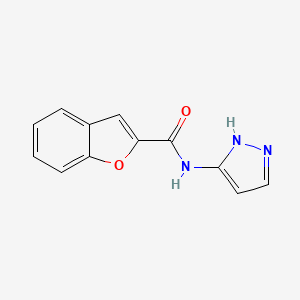
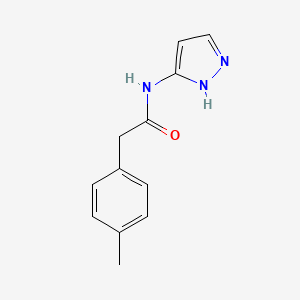
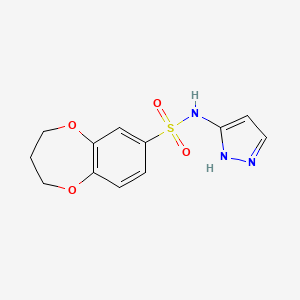
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
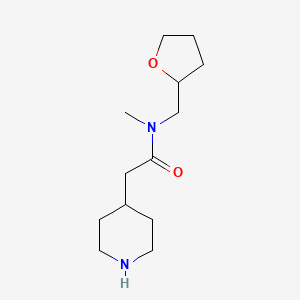
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
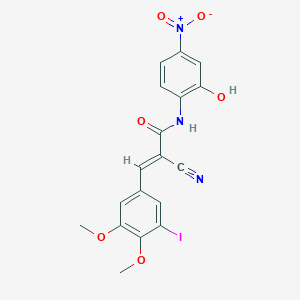
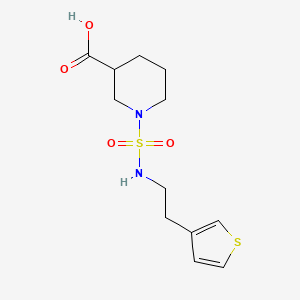
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)